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Compound of Interest |

Compound Name: 4-(3,4-Difluorophenyl)phenol

CAS No.: 108185-80-4

Cat. No.: B3045475

\ J

Structural Identity, Synthetic Protocols, and Material Applications

Molecular Identity & Structural Analysis[1][2]

4-(3,4-Difluorophenyl)phenol is a critical biphenyl intermediate primarily utilized in the
synthesis of high-performance liquid crystal (LC) mesogens and fluorinated pharmaceutical
scaffolds. Its structural integrity relies on the biphenyl core, which provides rigidity, while the
terminal hydroxyl group serves as a versatile handle for etherification or esterification. The
vicinal difluoro-substitution pattern (3,4-positions) on the non-phenolic ring is electronically
significant, introducing a strong dipole moment and metabolic resistance without imposing
excessive steric bulk.

Nomenclature and Identifiers

Identifier Type Value

IUPAC Name 3',4'-Difluoro[1,1'-biphenyl]-4-ol
Common Name 4-(3,4-Difluorophenyl)phenol
SMILES Oclccce(ccl)-clecc(F)c(F)cl
Molecular Formula C12HsF20

Molecular Weight 206.19 g/mol

Phenolic -OH (H-bond donor), Aryl Fluorides (H-

Key Functional Groups
bond acceptors)
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Physicochemical Profile

The introduction of fluorine atoms onto the biphenyl core alters the lipophilicity and crystal
packing compared to the non-fluorinated parent.

o LogP (Predicted): ~3.4 (Indicating moderate lipophilicity, suitable for membrane permeability
in drug design).

o Electronic Effects: The fluorine atoms at the 3' and 4' positions exert a strong electron-
withdrawing inductive effect (-1), lowering the electron density of the adjacent ring. This
reduces the pKa of the distal phenolic hydroxyl group slightly compared to unsubstituted 4-
phenylphenol, making it more acidic and reactive in nucleophilic substitutions.

Synthetic Pathways: The Suzuki-Miyaura Protocol[4]
[5]

The most robust route to 4-(3,4-difluorophenyl)phenol is the Palladium-catalyzed Suzuki-
Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann
couplings due to mild conditions, tolerance of the free hydroxyl group (under specific
conditions), and high regioselectivity.

Retrosynthetic Logic

Two primary disconnection strategies exist:
e Route A: Coupling 4-hydroxyphenylboronic acid with 1-bromo-3,4-difluorobenzene.
e Route B: Coupling 4-bromophenol with 3,4-difluorophenylboronic acid.

Recommendation:Route B is generally preferred in process chemistry. 4-Bromophenol is an
inexpensive commodity chemical, and 3,4-difluorophenylboronic acid is highly stable.
Furthermore, aryl bromides bearing electron-withdrawing groups (like fluorine) undergo
oxidative addition (the rate-limiting step) more readily than electron-rich phenols.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds through the standard Pd(0)/Pd(ll) catalytic cycle involving Oxidative
Addition, Transmetallation, and Reductive Elimination.
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Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromophenol and 3,4-
difluorophenylboronic acid.

Experimental Protocol (Bench Scale)

Reagents:

¢ 4-Bromophenol (1.0 equiv)
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3,4-Difluorophenylboronic acid (1.1 equiv)[1]

Catalyst: Pd(dppf)CIz[2][3]-CH2Cl2 (2-3 mol%) or Pd(PPhs)a (3-5 mol%)

Base: K2COs (2.5 equiv) or Na2COs (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (3:1:1)

Step-by-Step Methodology:

Inert Setup: Charge a 3-neck round-bottom flask with 4-bromophenol (17.3 g, 100 mmol),
3,4-difluorophenylboronic acid (17.4 g, 110 mmol), and K2COs (34.5 g, 250 mmaol).

e Degassing: Add the solvent mixture (e.g., 200 mL Dioxane/50 mL Water). Sparge with Argon
or Nitrogen for 20 minutes to remove dissolved oxygen. Critical: Oxygen promotes
homocoupling of the boronic acid and deactivates the Pd(0) species.

o Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.

o Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor via
TLC (Silica, Hexane/EtOAc 8:2) or HPLC.

o Endpoint: Disappearance of 4-bromophenol (typically 4-12 hours).

o Workup: Cool to room temperature. Acidify carefully with 1M HCI to pH ~4 (to protonate the
phenoxide). Extract with Ethyl Acetate (3 x 100 mL).

 Purification: Wash combined organics with brine, dry over MgSQOa4, and concentrate.

o Crystallization: Recrystallize the crude solid from Ethanol/Heptane or Toluene to yield white
needles.

Validation Criteria:
e Appearance: White to off-white crystalline solid.

e 1H NMR (DMSO-de): Look for the phenolic -OH singlet at ~9.6 ppm and the characteristic
biphenyl aromatic region (7.5 - 6.9 ppm).
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e 19F NMR: Two distinct signals in the -135 to -145 ppm range (depending on solvent).

Applications in Materials Science & Pharma
Liquid Crystals (Mesogens)

4-(3,4-Difluorophenyl)phenol is a "tail-group” precursor. The phenolic oxygen is typically
alkylated with long aliphatic chains or fluorinated tails to induce mesophases (nematic or
smectic).

 Dielectric Anisotropy (Ag): The 3,4-difluoro substitution creates a transverse dipole moment.
When incorporated into liquid crystals, this contributes to a negative dielectric anisotropy.
Materials with negative A¢ are essential for Vertical Alignment (VA) mode displays, which
offer superior black levels and contrast ratios compared to twisted nematic (TN) modes.

« Viscosity: Fluorine atoms are small (Van der Waals radius ~1.47 A). Unlike cyano (-CN)
groups, fluorination provides polarity without significantly increasing rotational viscosity,
leading to faster switching speeds in displays.

Pharmaceutical Bioisosterism

In drug discovery, the 3,4-difluorophenyl moiety is a bioisostere for phenyl or chlorophenyl
groups.

o Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450
oxidation. Blocking the para- and meta-positions with fluorine prevents hydroxylation,
extending the half-life of the drug candidate.

 Lipophilicity: Fluorination increases lipophilicity, aiding blood-brain barrier (BBB) penetration.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral
specifications:
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Technique Expected Signal /| Characteristic

Broad band 3200-3400 cm~1 (O-H stretch);

IR Spectrosco
P Py ~1100-1200 cm~1 (C-F stretch).

5 9.65 (s, 1H, -OH), 7.55 (d, 2H, Ar-H), 7.48 (m,
1H NMR (400 MHz, DMSO-ds) 1H, F-Ar-H), 7.35 (m, 1H, F-Ar-H), 7.20 (m, 1H,
F-Ar-H), 6.85 (d, 2H, Ar-H).

Two multiplets around -138 ppm and -142 ppm
(relative to CFCIs).

F NMR

m/z 205.1 [M-H]~ (Negative mode is preferred
Mass Spectrometry (ESI-) for phenols)
or phenols).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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